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Introduction

IMMHO001, also known as SYL930, is a novel, orally active sphingosine-1-phosphate receptor 1
(S1P1) modulator. As a prodrug, IMMHOO1 is phosphorylated in vivo to its active form,
IMMHO001-P, which demonstrates high agonistic activity on S1P1. This activity leads to the
modulation of lymphocyte trafficking, sequestering lymphocytes in secondary lymphoid organs
and thereby reducing the number of circulating lymphocytes in the peripheral blood. This
mechanism of action suggests a therapeutic potential for IMMHO001 in the treatment of various
autoimmune and inflammatory diseases. This technical guide provides a comprehensive
overview of the preclinical in vivo efficacy of IMMHOO1 in various animal models, with a focus
on rheumatoid arthritis, experimental autoimmune encephalomyelitis, and psoriasis.

Mechanism of Action: S1P1 Modulation and
Lymphocyte Trafficking

IMMHO01 is a specific modulator of S1P1, S1P4, and S1P5 receptors.[1][2] Its therapeutic
effects are primarily attributed to its functional antagonism of the S1P1 receptor on
lymphocytes. The binding of the active phosphate metabolite of IMMHO001 to S1P1 on
lymphocytes induces the internalization and degradation of the receptor. This renders the
lymphocytes unresponsive to the endogenous S1P gradient, which is crucial for their egress
from secondary lymphoid organs, such as lymph nodes and Peyer's patches.[1] Consequently,
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IMMHO001 treatment leads to a significant and reversible reduction of peripheral blood
lymphocytes, including both T and B cells, while concurrently increasing lymphocyte counts
within these secondary lymphoid tissues.[1] This sequestration of lymphocytes prevents their
infiltration into sites of inflammation, thereby mitigating the autoimmune response and tissue
damage.
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In Vivo Efficacy in a Rat Model of Rheumatoid
Arthritis
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IMMHO001 has demonstrated significant therapeutic efficacy in preclinical models of rheumatoid
arthritis (RA), specifically the adjuvant-induced arthritis (AA) and collagen-induced arthritis
(CIA) models in rats.[1][2]

Adjuvant-Induced Arthritis (AA)

In the rat AA model, oral administration of IMMHOO1 resulted in a dose-dependent reduction in
hind paw swelling and a significant decrease in the arthritis index.[1]

Data Summary: Efficacy of IMMHO001 in Rat Adjuvant-Induced Arthritis Model

Mean Hind Mean Hind

Mean
Route of Paw Paw .
Treatment Dose o . Arthritis
Administrat Perimeter Volume
Group (mgl/kg) . Index on
ion (mm) on (mL) on Day
Day 28
Day 28 28
Normal
Oral ~22 ~1.2 0
Control
Arthritic )
Vehicle Oral ~38 ~3.8 ~12
Control
IMMHOO1 0.1 Oral ~32 ~2.8 ~8
IMMHO001 0.2 Oral ~28 ~2.2 ~5
Methotrexate 0.2 Oral ~26 ~2.0 ~4

Data are estimated from graphical representations in Jin et al., 2019 and are intended for
comparative purposes.[1]

Histological analysis of the joints from AA rats treated with IMMHO001 showed a marked
reduction in inflammatory cell infiltration, synovial hyperplasia, and bone and cartilage
destruction, resulting in a significantly lower pathological score compared to untreated arthritic
animals.[1]

Collagen-Induced Arthritis (CIA)
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Similar to the AA model, IMMHOO01 treatment in the rat CIA model led to a significant
attenuation of disease progression. The treatment effectively reduced hind paw swelling and
the overall arthritis score.[1][2]

Data Summary: Efficacy of IMMHO001 in Rat Collagen-Induced Arthritis Model

Mean Hind Mean Hind

Mean
Route of Paw Paw o
Treatment Dose o . Arthritis
Administrat Perimeter Volume
Group (mglkg) ) Index on
ion (mm) on (mL) on Day
Day 28
Day 28 28
Normal
Oral ~23 ~1.3 0
Control
Arthritic
Vehicle Oral ~35 ~3.5 ~10
Control
IMMHO001 0.2 Oral ~28 ~2.4 ~6
IMMHO001 0.4 Oral ~25 ~2.0 ~4
Methotrexate 0.2 Oral ~26 ~2.1 ~4.5

Data are estimated from graphical representations in Jin et al., 2019 and are intended for
comparative purposes.[1]

Furthermore, IMMHO001 treatment in the AA model was shown to significantly decrease the
levels of pro-inflammatory cytokines and chemokines, including IL-1f3, IL-5, IL-18, IP-10, CCL3,
and CCLY5, in the inflamed joints.[1]

Experimental Protocols: Rodent Models of
Rheumatoid Arthritis

© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


https://www.benchchem.com/product/b11929217?utm_src=pdf-body
https://www.frontiersin.org/journals/molecular-medicine/articles/10.3389/fmmed.2023.1237078/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC22382/
https://www.benchchem.com/product/b11929217?utm_src=pdf-body
https://www.frontiersin.org/journals/molecular-medicine/articles/10.3389/fmmed.2023.1237078/full
https://www.benchchem.com/product/b11929217?utm_src=pdf-body
https://www.frontiersin.org/journals/molecular-medicine/articles/10.3389/fmmed.2023.1237078/full
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11929217?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disease Induction

Adjuvant-Induced Arthritis (AA)
Intradermal injection of
Freund's Complete Adjuvant (FCA)

Collagen-Induced Arthritis (CIA)
Intradermal injection of
Type II Collagen in FCA

Treatment

Oral Administration
- IMMHO001
- Vehicle Control
- Positive Control (e.g., Methotrexate)

Efficacy Assessment

Clinical Evaluation
- Hind Paw Swelling
- Arthritis Index Score

Histopathological Analysis
- Joint Sections (H&E Staining)
- Pathological Scoring

Biomarker Analysis
- Cytokine/Chemokine Levels in Joint Tissue
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Adjuvant-Induced Arthritis (AA) Model in Rats

e Animals: Male Sprague-Dawley rats (6-8 weeks old) are typically used.

« Induction: Arthritis is induced by a single intradermal injection of 0.1 mL of Freund's
Complete Adjuvant (FCA) containing heat-killed Mycobacterium tuberculosis into the plantar
surface of the right hind paw.

o Treatment: Oral administration of IMMHO001, vehicle control, or a positive control (e.g.,
methotrexate) is initiated on the day of adjuvant injection and continues daily for a specified
period (e.g., 28 days).

e Assessment:

o Clinical Scoring: Hind paw volume and perimeter are measured at regular intervals using a
plethysmometer and a digital caliper, respectively. The severity of arthritis is scored based
on erythema, swelling, and ankylosis of the joints.

o Histopathology: At the end of the study, the animals are euthanized, and the ankle joints
are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with
hematoxylin and eosin (H&E) to assess inflammation, pannus formation, and
cartilage/bone erosion.

Collagen-Induced Arthritis (CIA) Model in Rats

e Animals: Male Wistar or Sprague-Dawley rats (6-8 weeks old) are commonly used.
e Induction:

o Primary Immunization (Day 0): Rats are immunized with an intradermal injection at the
base of the tail with an emulsion of bovine or chicken type Il collagen and FCA.

o Booster Immunization (Day 7): A booster injection of type Il collagen in Incomplete
Freund's Adjuvant (IFA) is administered.

o Treatment: Dosing with IMMHOO1 or controls typically begins after the booster immunization
and continues for the duration of the study.
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e Assessment: The assessment parameters are similar to the AA model, including regular
measurement of paw swelling and arthritis scores, followed by terminal histopathological
evaluation of the joints.

In Vivo Efficacy in a Mouse Model of Multiple
Sclerosis

IMMHOO01 has been reported to have therapeutic effects in an experimental autoimmune
encephalomyelitis (EAE) mouse model, which is a widely used model for multiple sclerosis.[1]
While detailed quantitative data from published studies are limited, the mechanism of action of
IMMHO001, involving the sequestration of lymphocytes, strongly supports its potential efficacy in
this T-cell-mediated autoimmune disease.

Experimental Protocol: Experimental Autoimmune
Encephalomyelitis (EAE) in Mice

e Animals: Female C57BL/6 mice (8-12 weeks old) are frequently used for the MOG35-55-
induced EAE model.

¢ Induction:

o Mice are immunized subcutaneously with an emulsion of Myelin Oligodendrocyte
Glycoprotein (MOG)35-55 peptide in FCA.

o Pertussis toxin is administered intraperitoneally on the day of immunization and again 48
hours later to facilitate the entry of pathogenic T cells into the central nervous system.

o Treatment: Prophylactic or therapeutic administration of IMMHOO1 or controls is performed.
e Assessment:

o Clinical Scoring: Mice are monitored daily for clinical signs of EAE, which are typically
scored on a scale of 0 to 5, reflecting the degree of paralysis.

o Histopathology: At the peak of the disease or at the study endpoint, the brain and spinal
cord are collected for histological analysis to assess immune cell infiltration and
demyelination.
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In Vivo Efficacy in a Mouse Model of Psoriasis

The efficacy of S1P1 modulators has also been demonstrated in animal models of psoriasis. A
structurally similar compound, IMMHO002, has shown significant therapeutic effects in an
imiquimod-induced psoriasis-like skin inflammation model in mice. Given the shared
mechanism of action, it is anticipated that IMMHO001 would exhibit similar efficacy.

Experimental Protocol: Imiquimod-Induced Psoriasis in
Mice

e Animals: BALB/c mice are often used for this model.

 Induction: A daily topical application of imiquimod cream (5%) is administered to the shaved
back skin of the mice for a consecutive number of days (e.g., 6-7 days) to induce psoriasis-
like skin lesions.

» Treatment: Oral administration of the test compound, vehicle, or a positive control is typically
initiated one hour before the imiquimod application.

¢ Assessment:

o Clinical Scoring: The severity of the skin inflammation is assessed daily using a modified
Psoriasis Area and Severity Index (PASI), scoring for erythema, scaling, and skin
thickness.

o Histopathology: Skin biopsies are collected at the end of the experiment for H&E staining
to evaluate epidermal thickness (acanthosis) and inflammatory cell infiltration.

Conclusion

The preclinical data strongly support the in vivo efficacy of IMMHO001 in animal models of
autoimmune diseases, particularly rheumatoid arthritis. Its mechanism of action as an S1P1
modulator, leading to the sequestration of lymphocytes, provides a sound rationale for its
therapeutic potential. The significant reduction in clinical signs of arthritis, coupled with
favorable histological outcomes and a decrease in pro-inflammatory mediators in the joints of
treated animals, underscores the promise of IMMHO01 as a novel therapeutic agent. Further
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studies are warranted to fully elucidate its efficacy in other autoimmune conditions and to
translate these promising preclinical findings into clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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